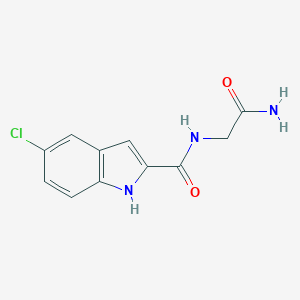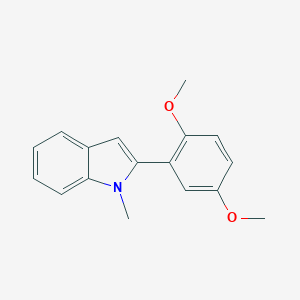![molecular formula C19H20ClN3O4S2 B276990 N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide, also known as NSC 724998, is a chemical compound that belongs to the class of quinolinesulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
作用机制
The mechanism of action of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to bind to DNA and interfere with its replication, leading to the death of cancer cells. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of several enzymes involved in DNA synthesis and cell division, including topoisomerase II and thymidylate synthase. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.
实验室实验的优点和局限性
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has several advantages for use in lab experiments. It has been extensively studied and its synthesis method has been optimized for high yield and purity. In addition, it has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, making it a promising candidate for future cancer therapies. However, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 also has some limitations for use in lab experiments. It is highly toxic and requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
未来方向
There are several future directions for research on N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. One area of interest is the development of new cancer therapies based on N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. It has been shown to have potent anti-tumor activity, and further research could lead to the development of new cancer drugs. Another area of interest is the study of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998's mechanism of action. Further research could help to elucidate the molecular pathways involved in its anti-tumor activity and lead to the development of more targeted cancer therapies. Finally, research could focus on the optimization of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998's synthesis method to improve its yield and purity, which would make it more accessible for use in lab experiments.
合成方法
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine, followed by reduction with zinc and hydrochloric acid. The resulting product is then reacted with 8-hydroxyquinoline to yield N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. This synthesis method has been extensively optimized to improve the yield and purity of the final product.
科学研究应用
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for future cancer therapies.
属性
产品名称 |
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide |
|---|---|
分子式 |
C19H20ClN3O4S2 |
分子量 |
454 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-3-23(4-2)29(26,27)15-10-11-16(20)17(13-15)22-28(24,25)18-9-5-7-14-8-6-12-21-19(14)18/h5-13,22H,3-4H2,1-2H3 |
InChI 键 |
YDYGHQYXDCNVKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)


![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)